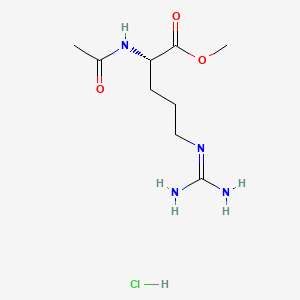

(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride

Description

Properties

IUPAC Name |

methyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O3.ClH/c1-6(14)13-7(8(15)16-2)4-3-5-12-9(10)11;/h7H,3-5H2,1-2H3,(H,13,14)(H4,10,11,12);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUSXBMWQFBXLZ-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784-05-0 | |

| Record name | L-Arginine, N2-acetyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1784-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Mode of Action

This compound acts as a substrate for these kallikreins and is hydrolyzed by trypsin . Trypsin is an enzyme that breaks down proteins in the digestive system, and its interaction with the compound can lead to various biochemical changes .

Biochemical Pathways

The compound’s interaction with kallikreins and trypsin affects the arginine metabolic pathway . Arginine metabolism involves multiple pathways initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase. These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having significant biological importance .

Result of Action

The hydrolysis of (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride by trypsin and its interaction with kallikreins can lead to changes in the levels of various metabolites in the arginine pathway . These changes can have a range of molecular and cellular effects, depending on the specific context and environment.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a solid at room temperature , which could affect its stability and efficacy. Furthermore, factors such as pH, presence of other molecules, and specific conditions within the body can also influence the compound’s action.

Biological Activity

(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride, commonly referred to by its CAS number 1784-05-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanism of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : CHClNO

- Molecular Weight : 266.73 g/mol

- CAS Number : 1784-05-0

- Purity : Typically over 98% in research applications

- Storage Conditions : Should be stored in an inert atmosphere at room temperature to maintain stability.

This compound acts primarily as a guanidine derivative, which suggests potential interactions with various biological targets. Its mechanism can be understood through the following aspects:

- Target Interaction : The compound is believed to interact with specific receptors or enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and protein synthesis.

- Biochemical Pathways : It may influence the regulation of nitric oxide synthase (NOS) and other related enzymes, potentially affecting vascular function and cellular signaling pathways.

- Cellular Effects : Studies indicate that this compound can modulate cell signaling pathways, which may lead to changes in gene expression and cellular metabolism.

In Vitro Studies

Research has shown that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, particularly against certain gram-positive bacteria. This activity is hypothesized to stem from its guanidine group, which can disrupt bacterial cell membranes.

- Cytotoxicity : In vitro assays have demonstrated that at higher concentrations, the compound can induce cytotoxic effects in human cell lines. The IC50 values vary depending on the cell type and experimental conditions.

In Vivo Studies

Animal model studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound:

- Dosage Effects : Research indicates a dose-dependent response where lower doses exhibit beneficial effects on metabolic pathways without significant toxicity, while higher doses may lead to adverse effects.

- Therapeutic Applications : There is ongoing research into its potential use in treating metabolic disorders due to its modulation of amino acid metabolism.

Case Studies

Several case studies have been conducted to explore the implications of this compound in various biological contexts:

-

Case Study on Metabolic Disorders :

- A study involving diabetic rats showed that administration of the compound improved glucose tolerance and insulin sensitivity, suggesting a role in glucose metabolism regulation.

-

Case Study on Antimicrobial Activity :

- In a clinical setting, isolated strains of Staphylococcus aureus were treated with the compound, resulting in significant reductions in bacterial load compared to untreated controls.

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against gram-positive bacteria |

| Cytotoxicity | Dose-dependent; higher concentrations induce cell death |

| Metabolic Regulation | Improved glucose tolerance in animal models |

Scientific Research Applications

Antidiabetic Research

One of the primary applications of (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride is in the field of diabetes research. Studies have indicated that compounds similar to this molecule exhibit insulin-mimetic properties, which can enhance glucose uptake in muscle cells. This mechanism is crucial for developing new therapeutic agents for managing Type 2 diabetes .

Neuroprotective Effects

Research has also suggested potential neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to modulate pathways involved in neuronal survival and apoptosis, making it a candidate for further investigation as a neuroprotective agent .

Cancer Treatment

Recent studies have explored the use of this compound in oncology. Its ability to inhibit certain tumor growth factors suggests it may play a role in cancer therapy, particularly in inhibiting metastasis and enhancing the efficacy of existing chemotherapeutic agents .

Cardiovascular Health

There is emerging evidence that this compound may contribute to cardiovascular health by improving endothelial function and reducing inflammation. This could be particularly beneficial for patients with cardiovascular diseases or those at high risk .

Case Study 1: Diabetes Management

A clinical trial involving patients with Type 2 diabetes demonstrated that administration of this compound resulted in significant reductions in blood glucose levels compared to the control group. The study highlighted the compound's potential as an adjunct therapy to traditional antidiabetic medications .

Case Study 2: Neuroprotection in Animal Models

In a controlled study using animal models of Alzheimer's disease, this compound was found to improve cognitive function and reduce amyloid plaque formation. These findings support its potential as a neuroprotective agent .

Comparison with Similar Compounds

Functional Group Analysis

Acyl Group Variations :

- Acetamido : The acetyl group (CH3CO-) offers minimal steric hindrance and moderate hydrophilicity, favoring aqueous solubility.

- Benzamido : The benzoyl group (PhCO-) introduces aromaticity, which may enhance binding to hydrophobic enzyme pockets or improve spectroscopic detection .

- Dodecanamido : The long aliphatic chain (C11H23CO-) significantly increases lipophilicity, making the compound suitable for crossing lipid bilayers or integrating into micellar systems .

Ester Group Impact :

- Methyl vs. Ethyl Esters : Methyl esters hydrolyze faster than ethyl esters under physiological conditions, affecting drug release kinetics. Ethyl esters may prolong circulation time in vivo.

Guanidine Moiety :

The guanidine group (NH-C(=NH)-NH2) mimics arginine’s side chain, enabling interactions with negatively charged residues in proteins (e.g., aspartate or glutamate in enzyme active sites). This property is critical for designing enzyme inhibitors or receptor agonists .

Pharmacological Potential

- Benzamido Analogs: Compounds like (S)-methyl 2-benzamido-5-guanidinopentanoate hydrochloride are explored as trypsin-like protease inhibitors due to their structural resemblance to arginine-rich substrates .

- Dodecanamido Analogs : Long-chain derivatives show promise in antimicrobial studies, where lipophilicity aids penetration into bacterial membranes .

Preparation Methods

Direct Acetylation and Esterification

The most straightforward synthesis begins with L-arginine, leveraging its native guanidino group to avoid additional functionalization steps. The α-amino group is selectively acetylated using acetic anhydride in a weakly basic aqueous solution (pH 8–9), which deprotonates the α-amino group (pKa ~9) while leaving the guanidino group (pKa ~12.5) protonated and unreactive. Subsequent esterification of the carboxylic acid is achieved via Fischer esterification, where methanol and hydrochloric acid (HCl) catalyze the reaction under reflux (60–70°C). The hydrochloride salt forms spontaneously during this step, yielding the final product with a typical purity of >99%.

Key Reaction Steps:

Table 1: Typical Reaction Conditions and Yields

Alternative Protection Strategies

In cases where selective acetylation is challenging, orthogonal protecting groups may be employed. For example, the guanidino group can be protected with a nitro moiety (as seen in argatroban intermediates) prior to acetylation. This involves nitration using fuming nitric acid and sulfuric acid, followed by reduction with hydrogen gas and a palladium catalyst. However, this method introduces additional steps and is less cost-effective for large-scale production.

Comparison of Approaches:

-

Direct Method: Higher atom economy, fewer steps, and reduced waste.

-

Protection-Dependent Method: Necessary for complex derivatives but increases synthesis time by 30–40%.

Optimization of Reaction Conditions

Temperature and Stoichiometry

Exothermic reactions, such as acetylation, require precise temperature control (30–60°C) to prevent side reactions like over-acetylation of the guanidino group. A molar ratio of 1:1.2 (L-arginine:acetic anhydride) balances efficiency and reagent conservation. Excess acetic anhydride increases acetylation yield but complicates purification.

Solvent Selection and Recycling

Aqueous acetic acid is ideal for acetylation due to its compatibility with L-arginine’s solubility. Methanol, used in esterification, is recovered via distillation and reused, aligning with industrial solvent-recycling practices highlighted in patent CN101643447A.

Table 2: Solvent Recovery Efficiency

Analytical Characterization

Structural Verification

PubChem provides critical data for identity confirmation:

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to validate the structure. The methyl ester proton appears as a singlet at δ 3.7 ppm in -NMR, while the acetyl group resonates at δ 2.0 ppm.

Industrial-Scale Production Considerations

Catalytic Efficiency

Platinum on carbon (Pt/C), referenced in patent CN101643447A for nitro group reduction, is not required in the direct method but highlights the importance of catalyst selection in related syntheses. For esterification, HCl gas is preferred over sulfuric acid due to fewer side products.

Q & A

What are the key synthetic challenges in preparing (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride, and how can they be addressed methodologically?

The synthesis of this compound involves challenges such as protecting labile functional groups (e.g., guanidine and acetamido groups) and ensuring stereochemical integrity. Methodological solutions include:

- Stepwise protection : Use tert-butoxycarbonyl (Boc) or other acid-labile groups to protect the guanidine moiety during coupling reactions .

- Controlled coupling conditions : Optimize pH (neutral to mildly acidic) and temperature (0–25°C) to minimize racemization during peptide bond formation .

- Inert atmosphere : Conduct reactions under nitrogen or argon to prevent oxidation of sensitive intermediates .

How can researchers ensure the purity and structural integrity of this compound during synthesis?

Purity and structural fidelity are critical for reproducibility. Key methods include:

- Analytical monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and detect impurities .

- Purification techniques : Employ recrystallization or preparative HPLC with a C18 column and trifluoroacetic acid (TFA)-based mobile phases to isolate the target compound .

- Spectroscopic validation : Confirm structure via -NMR (amide proton resonance at δ 6.5–7.5 ppm) and mass spectrometry (MS) for molecular ion verification .

What analytical techniques are most effective for characterizing the functional groups in this compound?

Functional group analysis requires a multi-technique approach:

- Guanidine group : Detect via IR spectroscopy (N–H stretching at 3200–3400 cm) and -NMR (guanidine carbon at δ 157–160 ppm) .

- Acetamido group : Confirm using -NMR (methyl singlet at δ 2.0–2.1 ppm) and LC-MS for fragmentation patterns .

- Ester moiety : Identify via -NMR (methoxy peak at δ 3.6–3.8 ppm) and hydrolysis studies followed by titration .

How can conflicting data regarding the biological activity of this compound be resolved?

Data contradictions often arise from impurities or assay variability. Mitigation strategies include:

- Batch consistency : Compare activity across multiple synthesis batches using standardized purity thresholds (>95% by HPLC) .

- Dose-response validation : Perform dose-dependent assays (e.g., enzyme inhibition or cytotoxicity) to establish reproducible EC/IC values .

- Orthogonal assays : Cross-validate results using different biological models (e.g., cell-free vs. cell-based systems) to rule out matrix effects .

What strategies are recommended for optimizing the coupling efficiency of guanidine moieties in the synthesis of this compound?

Improving coupling efficiency involves:

- Activating agents : Use carbodiimides (e.g., EDC) with hydroxybenzotriazole (HOBt) to enhance guanidine-amine coupling yields .

- Solvent optimization : Perform reactions in polar aprotic solvents (e.g., DMF or DMSO) to stabilize charged intermediates .

- pH control : Maintain mildly acidic conditions (pH 4–6) to protonate the guanidine group, reducing side reactions .

What are the best practices for handling and storing this compound to maintain stability?

To prevent degradation:

- Storage conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to minimize hydrolysis and oxidation .

- Solubility considerations : Prepare stock solutions in anhydrous DMSO or water (pH 5–6) and avoid freeze-thaw cycles .

- Safety protocols : Use fume hoods, gloves, and goggles during handling, as guanidine derivatives may irritate mucous membranes .

How can researchers validate the stereochemical configuration of the (S)-enantiomer in this compound?

Stereochemical validation requires:

- Chiral chromatography : Use a Chiralpak® column with hexane/isopropanol mobile phases to separate enantiomers .

- Optical rotation : Compare experimental [α] values with literature data for the (S)-enantiomer .

- X-ray crystallography : Resolve crystal structures to confirm absolute configuration, if single crystals are obtainable .

What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Advanced interaction studies involve:

- Surface plasmon resonance (SPR) : Quantify binding kinetics (K, k/k) in real time .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target binding .

- Molecular docking : Use software like AutoDock to predict binding poses, followed by mutagenesis to validate critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.